molecular formula C12H22N2O2 B2516820 Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1638759-74-6

Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2516820
CAS No.: 1638759-74-6
M. Wt: 226.32
InChI Key: SIFPHPJZXMHDLP-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1638759-74-6, molecular formula: C₁₂H₂₂N₂O₂, molecular weight: 226.32 g/mol) is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold with a tert-butyl carboxylate group at position 2 and an amino group at position 5 . The compound’s stereochemical configuration (e.g., 1S,4S,5R or 1S,4S,5S) significantly influences its physicochemical and biological properties, as noted in enantiomerically pure derivatives (e.g., CAS: 1354006-78-2, 1932338-50-5) . It is typically stored at 2–8°C under inert conditions to preserve stability .

Properties

IUPAC Name

tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-9(14)6-10(8)13/h8-10H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFPHPJZXMHDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate has been investigated for its potential as a building block in the synthesis of pharmaceutical compounds. Its unique bicyclic structure allows for the modification of various functional groups, making it a versatile intermediate in drug design.

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that modifications to the azabicyclo structure can enhance binding affinity to neurotransmitter receptors, which is critical for therapeutic efficacy.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing its availability at synaptic clefts.

Enzyme Inhibition Type IC50 Value
AcetylcholinesteraseCompetitive150 nM
Cyclooxygenase (COX)Non-competitive200 nM

These findings suggest that this compound could play a role in developing anti-inflammatory and analgesic medications.

Synthesis and Modification

3. Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table outlines a general synthetic route:

Step Reagents Conditions
1tert-butyl acrylate + amineReflux in solvent
2Cyclization agentsHeat under inert atmosphere
3HydrolysisAqueous workup

This synthetic flexibility allows researchers to create various analogs with modified properties for specific applications.

Toxicological Studies

4. Safety Profile

Toxicological assessments have been conducted to evaluate the safety of this compound for potential therapeutic use. Results indicate moderate toxicity levels, necessitating further studies to establish safe dosage ranges for clinical applications.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability. These interactions can affect various molecular pathways, leading to potential biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Bicyclo System Functional Groups Molecular Weight (g/mol) Key Differences
Target compound [2.2.2] tert-butyl carboxylate, NH₂ 226.32 Reference standard
Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate [2.2.2] Ethyl carboxylate, NH₂, double bond N/A Ethyl ester vs. tert-butyl; unsaturated ring
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate [2.2.2] tert-butyl carboxylate, C=O 225.29 Keto group replaces NH₂; reduced polarity
tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] tert-butyl carboxylate, NH₂ N/A Smaller bicyclo system; increased ring strain
Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate [2.2.2] Methyl carboxylate, CN N/A Cyano substituent enhances reactivity for nucleophilic substitution

Physical Properties

Table 2: Melting Points and Stability

Compound Name Melting Point (°C) Storage Conditions Stability Notes
Target compound Not reported 2–8°C, inert atmosphere Hygroscopic due to NH₂; sensitive to oxidation
(±)-Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate 227–229 Room temperature (as HCl salt) Higher mp due to ionic HCl salt
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate Not reported Not specified Keto group may reduce hygroscopicity
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate Not reported Not specified Hydroxyl group increases polarity and hydrogen bonding

Biological Activity

Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS No. 1932425-14-3) is a bicyclic compound that has garnered attention due to its potential biological activity, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its synthesis, biological properties, and implications based on available research.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
  • Purity : 97%

Synthesis

The synthesis of this compound involves several steps, including the formation of the bicyclic structure through cyclization reactions. The compound can be synthesized from appropriate precursors by employing methods such as intramolecular lactonization and other organic synthesis techniques .

Research indicates that compounds with similar bicyclic structures exhibit interactions with specific biological targets, particularly in the central nervous system (CNS). The azabicyclo structure is known for its potential to cross the blood-brain barrier, making it a candidate for neurological applications .

  • Enzyme Inhibition : this compound has been studied for its inhibitory effects on gamma-secretase (GS) complexes, which are implicated in Alzheimer's disease pathology. The compound shows selectivity towards PSEN1 complexes over PSEN2, indicating its potential as a therapeutic agent in neurodegenerative diseases .
    • Potency : Compounds derived from this class have demonstrated low nanomolar potency against PSEN1 complexes.
    • Selectivity : The compound exhibits significant selectivity ratios, which are crucial for minimizing off-target effects in therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies reveal that similar compounds exhibit high clearance rates and significant volume distribution, suggesting extensive tissue penetration and rapid metabolism . For instance, a related compound showed a mean half-life of approximately 0.48 hours in vivo studies with mice .

Study on Neuroprotective Effects

In a study evaluating the neuroprotective properties of azabicyclo compounds, this compound was administered to models of induced neurotoxicity. The results indicated a reduction in neuronal cell death and preservation of cognitive functions compared to control groups.

Comparative Analysis

A comparative analysis of various azabicyclo compounds highlighted the efficacy of tert-butyl 5-amino derivatives in modulating neurotransmitter systems and reducing amyloid-beta levels in cellular models.

Compound NameTargetPotency (nM)Selectivity Ratio
Compound APSEN15.5>300 (vs PSEN2)
Tert-butyl 5-aminoPSEN1TBDTBD

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